molecular formula C11H16FN3O2 B8397020 5-Amino-2-fluoro-N-(2-methoxy-ethyl)-4-methylamino-benzamide

5-Amino-2-fluoro-N-(2-methoxy-ethyl)-4-methylamino-benzamide

Cat. No. B8397020
M. Wt: 241.26 g/mol
InChI Key: ZUESMUDXCPANJT-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

5-Amino-2-fluoro-N-(2-methoxy-ethyl)-4-methylamino-benzamide (72 mg) was prepared by following General Procedure B starting from 2-fluoro-N-(2-methoxy-ethyl)-4-methylamino-5-nitro-benzamide and Pd/C (10% by weight, 10 mg). Th crude product was used in the next step without further purification.
Name
2-fluoro-N-(2-methoxy-ethyl)-4-methylamino-5-nitro-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:14]=[C:13]([NH:15][CH3:16])[C:12]([N+:17]([O-])=O)=[CH:11][C:3]=1[C:4]([NH:6][CH2:7][CH2:8][O:9][CH3:10])=[O:5]>[Pd]>[NH2:17][C:12]1[C:13]([NH:15][CH3:16])=[CH:14][C:2]([F:1])=[C:3]([CH:11]=1)[C:4]([NH:6][CH2:7][CH2:8][O:9][CH3:10])=[O:5]

Inputs

Step One
Name
2-fluoro-N-(2-methoxy-ethyl)-4-methylamino-5-nitro-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)NCCOC)C=C(C(=C1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Th crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(C(=O)NCCOC)C1)F)NC
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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